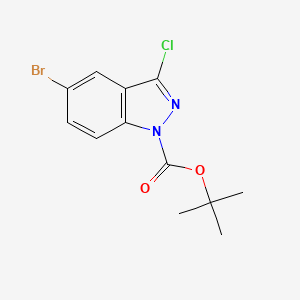
1,3,5-triethyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triethyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Triethyl-4-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as ethyl-substituted hydrazines and ethyl-substituted ketones. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process often involves recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can form new ring structures through cycloaddition with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Cycloaddition: Catalysts such as silver or copper salts facilitate the cycloaddition process.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.
Oxidation Products: Oxidized derivatives with different functional groups.
Cycloaddition Products: New heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
1,3,5-Triethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,5-triethyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and ethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1,3,5-Trimethyl-4-iodo-1H-pyrazole
- 1,3,5-Triethyl-1H-pyrazole
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
Uniqueness: 1,3,5-Triethyl-4-iodo-1H-pyrazole is unique due to the presence of both ethyl groups and an iodine atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its methyl-substituted counterparts, the ethyl groups provide different steric and electronic effects, influencing its behavior in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C9H15IN2 |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
1,3,5-triethyl-4-iodopyrazole |
InChI |
InChI=1S/C9H15IN2/c1-4-7-9(10)8(5-2)12(6-3)11-7/h4-6H2,1-3H3 |
Clave InChI |
QNJAIIYLLDZWPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NN1CC)CC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)

![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)



![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)


![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)


